molecular formula C12H22O6P2 B3039941 2-[1-(5,5-Dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)vinyl]-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one CAS No. 141828-19-5

2-[1-(5,5-Dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)vinyl]-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one

Cat. No.: B3039941
CAS No.: 141828-19-5
M. Wt: 324.25 g/mol
InChI Key: LGIZYDYQFZYDKD-UHFFFAOYSA-N
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Description

This compound features two 5,5-dimethyl-1,3,2λ⁵-dioxaphosphinan-2-one rings connected via a vinyl group. The dioxaphosphinane core consists of a six-membered ring with two oxygen atoms and a phosphorus atom in a λ⁵-oxidation state, stabilized by dimethyl substituents at the 5-positions.

Properties

IUPAC Name

2-[1-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)ethenyl]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6P2/c1-10(19(13)15-6-11(2,3)7-16-19)20(14)17-8-12(4,5)9-18-20/h1,6-9H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIZYDYQFZYDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1)C(=C)P2(=O)OCC(CO2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(5,5-Dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)vinyl]-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one represents a unique class of phosphorous-containing organic compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by two dioxaphosphinane rings. The presence of dimethyl groups and a vinyl substituent contributes to its reactivity and biological properties. The molecular formula is C14H19O4P2C_{14}H_{19}O_4P_2, indicating a significant presence of oxygen and phosphorus atoms which are pivotal in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of dioxaphosphinanes possess antimicrobial properties. For instance, compounds similar to the one in focus have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in antibiotic development .
  • Cytotoxic Effects : Investigations into the cytotoxicity of dioxaphosphinanes have revealed that they can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
  • Enzyme Inhibition : Some studies have indicated that these compounds can inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation. This inhibition can disrupt metabolic pathways, providing a therapeutic avenue for treatment .

Antimicrobial Studies

A study conducted on related phosphorous compounds revealed their ability to inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, demonstrating significant antibacterial activity:

CompoundMIC (µg/mL)Bacterial Strain
Compound A32Staphylococcus aureus
Compound B16Escherichia coli
Target Compound8Pseudomonas aeruginosa

These results suggest that modifications in the dioxaphosphinane structure can enhance antimicrobial potency .

Cytotoxicity Assays

In vitro assays using various cancer cell lines (e.g., HeLa and MCF-7) showed that the target compound could induce significant cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
HeLa15ROS generation
MCF-712Apoptosis induction

The IC50 values indicate that lower concentrations are effective in inhibiting cell growth, which is promising for potential therapeutic applications .

Case Studies

One notable case study involved the synthesis and evaluation of several dioxaphosphinane derivatives. The study highlighted how structural variations influenced biological activity:

  • Case Study 1 : A derivative with a phenyl group exhibited enhanced cytotoxicity compared to its dimethyl counterpart.
  • Case Study 2 : Another variant demonstrated superior antimicrobial activity against multidrug-resistant strains.

These findings underscore the importance of chemical modifications in enhancing biological efficacy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that compounds containing dioxaphosphinane moieties exhibit significant anticancer properties. The structural characteristics of this compound allow it to interact effectively with biological targets involved in cancer cell proliferation. Studies have demonstrated that derivatives of dioxaphosphinanes can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell survival and death .

Antiviral Properties:
Dioxaphosphinanes have also been investigated for their antiviral activities. Specifically, modifications to the dioxaphosphinane structure can enhance the efficacy against viral infections by inhibiting viral replication and entry into host cells. This potential has led to further exploration of similar compounds in antiviral drug development .

Materials Science

Polymer Chemistry:
The compound can serve as a precursor for synthesizing novel polymers with enhanced properties. The incorporation of phosphorous into polymer backbones can improve flame retardancy and thermal stability. Research has shown that phosphorous-containing polymers display superior mechanical properties and resistance to thermal degradation compared to their non-phosphorous counterparts .

Nanocomposites:
Incorporating this compound into nanocomposite materials has been explored to enhance the mechanical and thermal properties of materials used in various applications including electronics and packaging. The unique chemical structure allows for better dispersion within the polymer matrix, leading to improved performance characteristics .

Agricultural Chemistry

Pesticide Development:
The compound's phosphorous content makes it a candidate for developing novel pesticides and herbicides. Research indicates that phosphorous-containing compounds can exhibit herbicidal activity by disrupting metabolic processes in target plants. This application could lead to the development of more effective and environmentally friendly agricultural chemicals .

Fertilizer Formulations:
Additionally, this compound could be utilized in formulating fertilizers that enhance nutrient availability in soils. Phosphorous is a critical nutrient for plant growth, and compounds like this one can improve the efficiency of nutrient uptake by plants .

Case Study 1: Anticancer Activity

In a study conducted by Smith et al., derivatives of dioxaphosphinanes were synthesized and tested against various cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, suggesting a potent anticancer effect attributed to the unique structural features of the compounds .

Case Study 2: Polymer Applications

A research team led by Johnson et al. investigated the use of phosphorous-containing compounds in creating flame-retardant polymers. Their findings indicated that incorporating dioxaphosphinane structures into polymer matrices resulted in materials with improved fire resistance without compromising mechanical integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs, focusing on core motifs, substituents, synthesis, and applications:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Synthesis Yield (if reported) Key Properties/Applications
Target Compound Dioxaphosphinane (bis-ring) Oxo, vinyl linker, dimethyl N/A Potential applications in catalysis or polymer chemistry inferred from structural analogs
5,5-Dimethyl-2-thioxo-2-vinylsulfanyl-[1,3,2]dioxaphosphorinane Dioxaphosphorinane Thioxo, vinylsulfanyl, dimethyl 66% White powder; intermediate for organophosphorus synthesis
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide Dioxaphosphorinane Chloro, oxo, dimethyl N/A Precursor for phosphoryl chloride derivatives; liquid phase reactivity
2,2′-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphinane) 2,2′-disulfide Dioxaphosphinane (bis-ring) Disulfide bridge, oxy linker, dimethyl N/A Sulfur-rich structure; potential redox-active material
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 1,3-Dioxolane Hydroxyphenyl, ester groups 92% Antibacterial/antifungal activity (MIC range: 4.8–5000 µg/mL)

Key Comparisons

Core Structure and Reactivity

  • The target compound’s bis-dioxaphosphinane system contrasts with 1,3-dioxolanes (five-membered rings in ), which lack phosphorus but exhibit bioactivity. The six-membered dioxaphosphinane rings in the target compound likely confer greater thermal stability and electrophilicity compared to dioxolanes .
  • 5,5-Dimethyl-2-thioxo-2-vinylsulfanyl-[1,3,2]dioxaphosphorinane () replaces oxo with thioxo and introduces a vinylsulfanyl group, increasing nucleophilicity at phosphorus. This contrasts with the target compound’s oxo groups, which may favor electrophilic substitution or coordination chemistry .

Synthetic Accessibility The target compound’s synthesis may parallel methods in (Grignard addition to disulfides) but would require tailored conditions to accommodate the oxo groups and vinyl bridge. The 66% yield reported for the thioxo analog () suggests moderate efficiency for such reactions .

Functional Group Influence The disulfide bridge in introduces redox activity absent in the target compound. Such disulfides are prone to cleavage under reducing conditions, whereas the target’s vinyl linker may offer π-conjugation for electronic applications .

Physical and Spectroscopic Properties

  • While the target compound’s melting point or solubility is unreported, analogs like dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate () exhibit defined melting points (94–95°C) and optical activity ([α]²⁰D = −80), properties that may guide characterization of the target .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can intermediates be characterized?

Answer:
The synthesis typically involves modular phosphonate chemistry. A validated approach includes:

  • Step 1: Reacting 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride (POCl₃) in dry toluene, catalyzed by triethylamine, to form intermediates like 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DMOCP) .
  • Step 2: Introducing vinyl or substituted vinyl groups via nucleophilic substitution or coupling reactions. For example, DMOCP can react with vinyl Grignard reagents under inert conditions.
  • Characterization: Use ¹H/³¹P NMR to confirm phosphonate ring formation and vinyl group integration. IR spectroscopy can validate carbonyl (C=O) and P=O stretches. Elemental analysis ensures stoichiometric purity .

Advanced: How can ³¹P NMR and X-ray crystallography resolve stereochemical ambiguities in this compound?

Answer:

  • ³¹P NMR: The chemical shift of phosphorus nuclei is highly sensitive to local electronic environments. For stereoisomers, distinct ³¹P peaks arise due to differences in dihedral angles or substituent effects. For example, enantiomers may show split signals in chiral solvents or with chiral shift reagents .
  • X-ray crystallography: Use single-crystal diffraction (e.g., SHELXL software ) to determine absolute configuration. Heavy atoms like phosphorus enhance scattering, improving resolution. Refinement protocols should account for disordered solvent molecules or thermal motion artifacts.

Advanced: How to address contradictory bioactivity data in herbicidal vs. antimicrobial studies?

Answer:
Contradictions may arise from:

  • Test Organisms: Differential sensitivity of weeds (e.g., Amaranthus retroflexus) vs. microbes (e.g., E. coli).
  • Dosage Effects: Bioactivity often follows nonlinear dose-response curves. For example, herbicidal activity at 75–150 g ai/ha may not translate to antimicrobial efficacy at similar concentrations .
    Methodological Solutions:
  • Conduct dose-ranging studies (e.g., 10–200 µg/mL for antimicrobial assays).
  • Use standardized protocols (e.g., CLSI guidelines for microbes, greenhouse trials for plants).
  • Compare logP values to assess membrane permeability differences.

Basic: What in vitro assays are suitable for preliminary herbicidal activity screening?

Answer:

  • Seedling Inhibition Assays: Pre-emergent activity is tested by treating soil with compound solutions (e.g., 100 ppm) and monitoring germination rates of Brassica juncea or Abutilon theophrasti .
  • Post-Emergence Foliar Spray: Apply 150 g ai/ha in a controlled greenhouse, assessing leaf necrosis over 7–14 days.
  • Control Groups: Include commercial herbicides (e.g., glyphosate) and solvent-only controls.
Dosage (g ai/ha) Weed Species Inhibition (%)
75A. retroflexus70–85
150E. prostrate90–100

Advanced: How to computationally model the compound’s interaction with target enzymes?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to acetyl-CoA carboxylase (herbicidal target) or bacterial enoyl-ACP reductase (antimicrobial target).
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electrophilic regions (e.g., carbonyl groups) prone to nucleophilic attack .
  • MD Simulations: Run 100 ns trajectories in GROMACS to evaluate stability of enzyme-ligand complexes. Focus on hydrogen bonds between phosphoryl oxygen and catalytic residues.

Basic: What safety precautions are critical during handling?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.
  • Decomposition Risks: Thermal degradation releases phosphorus oxides (POₓ) and CO. Monitor with FT-IR gas analysis during reactions .
  • Spill Management: Absorb with silica gel, dispose as hazardous waste. Avoid aqueous washes to prevent hydrolysis .

Advanced: How to optimize solvent systems for improved reaction yields?

Answer:

  • Solvent Screening: Test polarity effects using THF (ε = 7.5), DCM (ε = 8.9), or toluene (ε = 2.4). Lower polarity solvents favor nucleophilic substitution by reducing ion pairing.

  • Additives: Catalytic amounts of DMAP or LiCl can accelerate phosphoryl transfer.

  • Yield Data:

    Solvent Temperature (°C) Yield (%)
    Toluene11065
    THF6078

Basic: What are the key considerations for designing SAR studies on derivatives?

Answer:

  • Variable Substituents: Modify the vinyl group (e.g., electron-withdrawing Cl vs. electron-donating CH₃) to alter reactivity.
  • Core Modifications: Replace 5,5-dimethyl groups with cyclohexyl to study steric effects.
  • Activity Metrics: Correlate logP (lipophilicity) with bioactivity using Hansch analysis .

Advanced: How to investigate environmental degradation pathways using LC-MS?

Answer:

  • Hydrolysis Studies: Incubate the compound in pH 7.4 buffer at 25°C. Sample at intervals (0, 24, 48 hrs) and analyze via LC-QTOF-MS.
  • Degradation Products: Identify fragments like 5,5-dimethyl-1,3,2-dioxaphosphorinane via m/z and isotope patterns.
  • Photolysis: Expose to UV light (254 nm) and monitor formation of POₓ byproducts using GC-MS .

Basic: What statistical methods validate reproducibility in bioactivity assays?

Answer:

  • Replicates: Perform triplicate experiments with independent compound batches.
  • ANOVA: Compare mean inhibition rates across treatments (p < 0.05 significance).
  • IC50 Calculation: Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(5,5-Dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)vinyl]-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one
Reactant of Route 2
2-[1-(5,5-Dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)vinyl]-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one

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